molecular formula C37H24O9 B586863 Diosmetine Tri-O-benzoyl CAS No. 1797983-90-4

Diosmetine Tri-O-benzoyl

Katalognummer: B586863
CAS-Nummer: 1797983-90-4
Molekulargewicht: 612.59
InChI-Schlüssel: IKLYLDJLJFRBGJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diosmetine Tri-O-benzoyl, also known as this compound, is a useful research compound. Its molecular formula is C37H24O9 and its molecular weight is 612.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

1797983-90-4

Molekularformel

C37H24O9

Molekulargewicht

612.59

IUPAC-Name

[5-benzoyloxy-2-(3-benzoyloxy-4-methoxyphenyl)-4-oxochromen-7-yl] benzoate

InChI

InChI=1S/C37H24O9/c1-42-29-18-17-26(19-31(29)45-36(40)24-13-7-3-8-14-24)30-22-28(38)34-32(44-30)20-27(43-35(39)23-11-5-2-6-12-23)21-33(34)46-37(41)25-15-9-4-10-16-25/h2-22H,1H3

InChI-Schlüssel

IKLYLDJLJFRBGJ-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6

Synonyme

3’,5,7-Tri-O-benzoyl-4’-methoxy-flavone;  3’,5,7-Tri-O-benzoyl-4’-methoxyflavone;  Diosmetin Tri-O-benzoyl

Herkunft des Produkts

United States

Q & A

Q. Q1. What experimental methodologies are recommended for optimizing the synthesis of Diosmetine Tri-O-benzoyl, and how can researchers systematically evaluate reaction conditions?

Answer:

  • Key Parameters to Vary:
    • Catalysts (e.g., palladium-based systems, as referenced in ) and solvents.
    • Temperature gradients (e.g., 25°C to 80°C) and reaction durations.
  • Analytical Validation:
    • Use HPLC to monitor reaction progress and NMR (¹H/¹³C) for structural confirmation.
    • Compare yields under different conditions to identify optimal parameters.
  • Framework Application:
    • Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize experiments .
    • Design a factorial experiment to isolate variable effects .

Q. Table 1: Example Synthesis Optimization Parameters

VariableTested RangeAnalytical MethodOutcome Metric
CatalystPd(PPh3)4, SnCl4HPLCYield (%)
Temperature25°C–80°CTLCPurity

Q. Q2. How should researchers design stability studies for this compound under varying physicochemical conditions?

Answer:

  • Experimental Design:
    • Expose the compound to stressors: pH (1–13), temperature (4°C–40°C), and light (UV/visible).
    • Use LC-MS to track degradation products and quantify stability over time.
  • Control Strategies:
    • Include inert atmospheres (e.g., nitrogen) to assess oxidative stability.
    • Reference ICH guidelines for pharmaceutical stability testing frameworks .

Advanced Research Questions

Q. Q3. What strategies can resolve contradictions in reported pharmacological efficacy data (e.g., in vitro vs. in vivo models) for this compound?

Answer:

  • Data Reconciliation Steps:
    • Comparative Analysis: Use meta-analysis to identify confounding variables (e.g., bioavailability differences, metabolic pathways) .
    • Mechanistic Studies: Employ knock-out models or enzyme inhibition assays to validate targets.
    • Statistical Rigor: Apply multivariate regression to isolate compound-specific effects from systemic variables.
  • Framework Integration:
    • Align with PICO (Population: cell/animal models; Intervention: dosage; Comparison: controls; Outcome: IC50/EC50) to standardize reporting .

Q. Table 2: Example In Vitro vs. In V Efficacy Discrepancies

ModelEfficacy (IC50)Confounding FactorResolution Method
HepG2 cells10 µMCytochrome P450 activityCYP3A4 inhibition assay
Murine model50 µMPlasma protein bindingFraction unbound assay

Q. Q4. How can structure-activity relationship (SAR) studies be systematically conducted for this compound derivatives?

Answer:

  • Methodological Pipeline:
    • Derivative Synthesis: Modify functional groups (e.g., benzoyl substitution patterns) while retaining the core scaffold.
    • Activity Profiling: Test against target enzymes/receptors using SPR (surface plasmon resonance) or fluorescence polarization.
    • Computational Modeling: Apply molecular docking (e.g., AutoDock Vina) to correlate structural changes with binding affinity.
  • Data Integration:
    • Use heatmaps to visualize SAR trends (e.g., substituent electronegativity vs. IC50) .

Q. Q5. What advanced analytical techniques are critical for elucidating the metabolic fate of this compound in biological systems?

Answer:

  • Technique Selection:
    • High-Resolution Mass Spectrometry (HR-MS): Identify phase I/II metabolites.
    • Radiolabeling (¹⁴C): Track distribution and excretion in preclinical models.
    • Microsomal Assays: Use liver microsomes to simulate hepatic metabolism.
  • Validation Protocol:
    • Cross-validate with isotopic tracing and synthetic metabolite standards .

Q. Q6. How can researchers address discrepancies in reported cytotoxicity profiles of this compound across cell lines?

Answer:

  • Root-Cause Analysis:
    • Cell Line Variability: Profile genetic/phenotypic differences (e.g., ABC transporter expression).
    • Assay Conditions: Standardize incubation time, serum concentration, and endpoint detection (e.g., MTT vs. ATP luminescence).
  • Meta-Analysis Framework:
    • Apply the FINER criteria to prioritize replication studies in high-variability models .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.